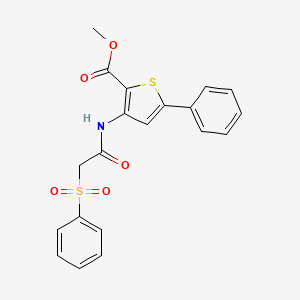

Methyl 5-phenyl-3-(2-(phenylsulfonyl)acetamido)thiophene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 3-[[2-(benzenesulfonyl)acetyl]amino]-5-phenylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO5S2/c1-26-20(23)19-16(12-17(27-19)14-8-4-2-5-9-14)21-18(22)13-28(24,25)15-10-6-3-7-11-15/h2-12H,13H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWMRGARTRIMKAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)CS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-phenyl-3-(2-(phenylsulfonyl)acetamido)thiophene-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where a phenyl acyl chloride reacts with the thiophene ring in the presence of a Lewis acid catalyst.

Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.

Acetamidation: The acetamido group is introduced by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base.

Esterification: Finally, the carboxylic acid group is esterified using methanol and an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-phenyl-3-(2-(phenylsulfonyl)acetamido)thiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.

Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Methyl 5-phenyl-3-(2-(phenylsulfonyl)acetamido)thiophene-2-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of Methyl 5-phenyl-3-(2-(phenylsulfonyl)acetamido)thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the molecule and its interactions with biological targets.

Comparison with Similar Compounds

Compound A : Methyl 5-methyl-4-phenyl-2-(2-phenylacetamido)thiophene-3-carboxylate

- Structure : Features a methyl group at the 5-position, phenyl at the 4-position, and 2-phenylacetamido at the 2-position.

- Key Differences : Lacks the sulfonyl group present in the target compound. The acetamido group is attached to a phenyl ring instead of a phenylsulfonyl moiety, reducing electron-withdrawing effects.

- This analog may exhibit reduced solubility in polar solvents .

Compound B : Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate

- Structure : Contains ester groups at the 2- and 4-positions, a methyl group at the 3-position, and an acetamido group at the 5-position.

- Key Differences : Absence of phenyl and sulfonyl groups. The dual ester groups increase hydrophobicity but reduce steric hindrance.

Compound C : Ethyl 3-(4-hydroxyphenyl)-2-(2-(4-phenyl-5-((pyridin-4-ylamino)methyl)-4H-1,2,4-triazol-3-ylthio)acetamido)propanoate

- Structure : Includes a triazole-thioether linkage and a hydroxyphenyl group.

- Key Differences : Heterocyclic triazole ring and pyridinyl substituents introduce hydrogen-bonding capacity.

- Implications : Enhanced binding affinity to biological targets (e.g., enzymes or receptors) due to additional hydrogen-bonding sites, contrasting with the sulfonyl group’s steric and electronic effects in the target compound .

Functional Group Impact Analysis

Toxicity and Regulatory Insights

Biological Activity

Methyl 5-phenyl-3-(2-(phenylsulfonyl)acetamido)thiophene-2-carboxylate is a compound belonging to the class of thiophene derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the synthesis, characterization, and biological activity of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiophene ring and subsequent substitution reactions to introduce the acetamido and phenylsulfonyl groups. Detailed synthetic routes may vary but generally include:

- Formation of the thiophene core.

- Introduction of the acetamido group via acylation.

- Addition of the phenylsulfonyl moiety through sulfonation reactions.

Antimicrobial Activity

Thiophene derivatives have been reported to exhibit significant antimicrobial properties. In studies evaluating the antibacterial activity of various thiophene compounds, this compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Research indicates that thiophene derivatives can also possess anticancer properties. In vitro studies have shown that this compound inhibits the proliferation of cancer cell lines, including prostate cancer (PC-3).

Case Studies

- Antimicrobial Efficacy : A study investigating various thiophene derivatives revealed that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

- Anticancer Mechanism : In a study focusing on prostate cancer cell lines, this compound was shown to induce apoptosis through caspase activation, suggesting a mechanism by which this compound may exert its anticancer effects .

Q & A

Basic: What are the critical steps and reaction conditions for synthesizing Methyl 5-phenyl-3-(2-(phenylsulfonyl)acetamido)thiophene-2-carboxylate?

Answer:

Synthesis typically involves:

Thiophene Core Formation : Cyclization of precursors (e.g., via Gewald reaction) under reflux with catalysts like piperidine .

Amidation : Introducing the phenylsulfonyl acetamido group using coupling agents (e.g., DCC/HOBt) in anhydrous DMF at 0–25°C .

Sulfonation : Reaction with phenylsulfonyl chloride in dichloromethane, requiring controlled temperatures (0–5°C) to avoid side reactions .

Esterification : Methylation of the carboxyl group using methanol and acid catalysts .

Key parameters: Solvent polarity, temperature control, and stoichiometric ratios significantly impact yields (reported 60–75% in multi-step syntheses) .

Basic: Which spectroscopic and crystallographic methods are used to characterize this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms amide/ester linkages. Discrepancies in aromatic proton signals may arise due to thiophene ring anisotropy .

- X-ray Crystallography : Resolves bond angles/distances (e.g., S–C bond lengths ~1.71 Å in thiophene derivatives) and confirms stereochemistry .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H⁺] at m/z 454.08) and fragmentation patterns .

Advanced: How can conflicting NMR data for thiophene derivatives be resolved?

Answer:

Contradictions often stem from dynamic effects or solvent interactions. Strategies include:

- 2D NMR (COSY, NOESY) : Maps coupling networks and spatial proximities, clarifying ambiguous proton assignments .

- Variable Temperature NMR : Identifies conformational exchange broadening (e.g., amide rotamers) .

- Crystallographic Validation : Cross-referencing NMR data with X-ray structures resolves positional uncertainties .

Advanced: What strategies optimize the phenylsulfonyl group introduction during synthesis?

Answer:

- Low-Temperature Sulfonation : Reduces side reactions (e.g., over-sulfonation) by maintaining 0–5°C during phenylsulfonyl chloride addition .

- Protecting Group Strategy : Temporarily blocking reactive sites (e.g., using tert-butoxycarbonyl) improves regioselectivity .

- Catalytic Bases : Triethylamine (TEA) enhances nucleophilicity of the acetamido nitrogen, accelerating sulfonation .

Advanced: How does the phenylsulfonyl moiety influence biological activity in thiophene derivatives?

Answer:

- Enhanced Binding Affinity : The sulfonyl group participates in hydrogen bonding with enzyme active sites (e.g., kinase inhibitors) .

- Improved Solubility : Polar sulfonyl groups increase aqueous solubility, affecting pharmacokinetics .

- Structure-Activity Relationship (SAR) Studies : Modifying sulfonyl substituents (e.g., electron-withdrawing groups) can amplify antitumor activity in vitro .

Advanced: What computational methods predict the compound’s reactivity and binding modes?

Answer:

- DFT Calculations : Models frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular Docking : Simulates interactions with biological targets (e.g., COX-2) using software like AutoDock Vina .

- MD Simulations : Assesses stability of ligand-protein complexes over time (e.g., RMSD < 2 Å over 100 ns) .

Advanced: How is the compound’s stability assessed under varying pH and temperature conditions?

Answer:

- Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .

- pH-Dependent Hydrolysis : Ester groups degrade rapidly in alkaline conditions (pH > 9), quantified by LC-MS .

- Thermogravimetric Analysis (TGA) : Determines thermal decomposition onset (~200°C for similar thiophenes) .

Advanced: What challenges arise in crystallizing this compound, and how are they addressed?

Answer:

- Low Crystallinity : Common due to flexible substituents. Use micro-seeding or solvent vapor diffusion with DMSO/EtOH mixtures .

- Polymorphism : Screen multiple solvents (e.g., acetonitrile, ethyl acetate) to isolate stable polymorphs .

- Disorder in Crystal Lattice : Mitigated by slow evaporation and low-temperature crystallization (-20°C) .

Advanced: How are analogs designed to improve pharmacokinetics while retaining activity?

Answer:

- Bioisosteric Replacement : Substitute phenylsulfonyl with trifluoromethanesulfonamide to enhance metabolic stability .

- Prodrug Strategies : Convert methyl ester to a tert-butyl ester for increased oral bioavailability .

- LogP Optimization : Introduce hydrophilic groups (e.g., hydroxyl) to reduce hydrophobicity (target LogP < 3) .

Advanced: What are common synthetic impurities, and how are they analyzed?

Answer:

- Byproducts : Unreacted sulfonyl chloride (detected via TLC, Rf = 0.8 in hexane/EtOAc) .

- Degradation Products : Hydrolyzed ester (identified by HPLC retention time shift) .

- Quantitative Analysis : Use calibration curves with standards for impurity profiling (LOQ = 0.1%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.